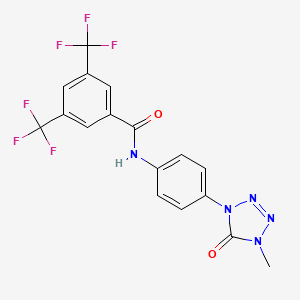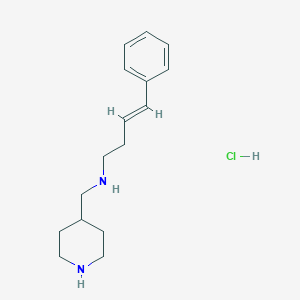
3-((3-Fluorobenzyl)thio)-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((3-Fluorobenzyl)thio)-6-phenylpyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a phenyl ring (a six-membered carbon ring), and a fluorobenzylthio group (a benzene ring with a fluorine atom and attached to a sulfur atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the fluorobenzylthio group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring, and the fluorobenzylthio group. The presence of these groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine ring, the phenyl ring, and the fluorobenzylthio group. The pyridazine ring, being a heterocyclic compound, might undergo reactions at the nitrogen atoms. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the fluorobenzylthio group might undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity. The sulfur atom in the thioether group might also confer specific properties .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds related to 3-((3-Fluorobenzyl)thio)-6-phenylpyridazine have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 1,3,5-triazine, which bear structural resemblance, have been assessed for their potential as antimicrobial agents. These compounds, including those incorporating fluoro and benzothiazole groups, have shown varying degrees of antimicrobial efficacy, indicating the potential use of such molecular frameworks in developing new antimicrobial agents (Sareen, Khatri, Jain, & Sharma, 2006).
Antitumor Activity
Fluorinated compounds, including those with benzoxazine scaffolds, have been explored for their dual antithrombotic and antitumor activities. For example, fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant potential as dual antithrombotic compounds, which might extend to antitumor applications given the overlap in therapeutic targets between antitumor and antithrombotic strategies (Ilić, Kikelj, & Ilaš, 2012).
Antiviral and Anticancer Potential
The modification of 1,2,4-triazine derivatives to include fluorine or phosphorus substituents has been reported to yield compounds with molluscicidal activities and potential antiviral properties, particularly against HIV-1. These modifications suggest that structurally similar compounds to this compound could be tailored to enhance their biological activity against a broad spectrum of pathogens and diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Molecular Docking and SAR Studies
Synthesis and structural analysis of novel compounds, including fluorine-substituted benzothiazoles and triazinones, have been conducted with an emphasis on understanding their interactions at a molecular level. These studies often involve molecular docking and structure-activity relationship (SAR) analyses to predict and optimize the compounds' binding affinities towards specific biological targets, which is crucial for the development of potent therapeutic agents (Kamel et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-15-8-4-5-13(11-15)12-21-17-10-9-16(19-20-17)14-6-2-1-3-7-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERRFUKHTVGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2731535.png)
![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)


![1-benzyl-5-(2-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2731547.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)


![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)

